N'-Nitrosonornicotine-N-b-D-glucuronide
Description
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-nitrosopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7/c19-10-11(20)13(15(22)23)25-14(12(10)21)17-5-1-3-8(7-17)9-4-2-6-18(9)16-24/h1,3,5,7,9-14,19-21H,2,4,6H2/t9-,10-,11-,12+,13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNAJRIZSDTBSS-ARFNZGECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)N=O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335826 | |
| Record name | N′-Nitrosonornicotine N-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864071-82-9 | |
| Record name | N′-Nitrosonornicotine N-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
The chemical synthesis of this compound typically begins with the preparation of a glucuronyl donor, specifically methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate . This intermediate is synthesized in two steps from glucuronolactone, a readily available sugar acid derivative.
Coupling Reaction
The glucuronyl donor is reacted with racemic N'-nitrosonornicotine (NNN) under solvent-free conditions to form the glucuronide conjugate. This reaction proceeds via nucleophilic substitution at the nitrogen atom of the pyridine ring of NNN, yielding the protected glucuronide intermediate.
Deprotection and Purification
The crude glucuronide product is then subjected to base treatment to remove acetyl protecting groups, resulting in the free this compound. Final purification is achieved by high-performance liquid chromatography (HPLC), which also allows partial separation of (E)- and (Z)-rotamers of the glucuronide.
Yield and Characterization
The overall yield of this synthetic route is relatively low, approximately 5-7% after HPLC purification. Characterization of the product is performed using proton nuclear magnetic resonance (1H NMR), including COSY and NOESY spectra, as well as mass spectrometry (MS and MS/MS). The (E):(Z) rotamer ratio of the glucuronide is approximately 52:48, closely resembling the ratio found in the parent NNN compound, indicating intramolecular hydrogen bonding effects between the nitroso oxygen and the glucuronide moiety.
| Step | Description | Yield (%) | Notes |
|---|---|---|---|
| Preparation of donor | Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate from glucuronolactone | N/A | Two-step synthesis |
| Coupling with NNN | Solvent-free reaction with racemic NNN | N/A | Forms protected glucuronide |
| Deprotection | Base treatment to remove acetyl groups | N/A | Yields free glucuronide |
| Purification | HPLC separation | 5-7 | Partial separation of rotamers |
Enzymatic Preparation via UDP-Glucuronosyltransferases (UGTs)
Enzymatic Glucuronidation Overview
In biological systems, N'-Nitrosonornicotine undergoes glucuronidation primarily catalyzed by UDP-glucuronosyltransferase enzymes, which conjugate glucuronic acid from UDP-glucuronic acid to the nitrogen atom of the pyridine ring, forming this compound. This process is a key detoxification mechanism for tobacco-specific nitrosamines.
Key UGT Isoforms Involved
Research identifies UGT2B10 and UGT1A4 as the principal human liver enzymes responsible for the N-glucuronidation of NNN. Among these, UGT2B10 exhibits significantly higher catalytic efficiency, with Km values 15 to 22 times lower and Vmax/Km ratios 3.6 to 27 times higher than UGT1A4, making it the dominant isoform for this reaction in vivo.
Experimental Preparation of this compound
The enzymatic synthesis is carried out using human liver microsomes or cell homogenates from HEK293 cells overexpressing UGT2B10. The reaction mixture typically contains:
- N'-Nitrosonornicotine substrate at varying concentrations
- UDP-glucuronic acid (UDPGA) as the glucuronic acid donor
- Alamethicin to permeabilize microsomal membranes
- Appropriate buffer (e.g., 50 mM Tris, pH 7.5) with MgCl2
- Incubation at 37°C
The reaction proceeds for 2 hours or longer depending on the assay. The glucuronide product is then isolated and quantified by HPLC coupled with radiometric or mass spectrometric detection.
Kinetic Parameters and Expression Data
| Parameter | UGT2B10 | UGT1A4 |
|---|---|---|
| Km (substrate affinity) | 0.31 mM (approximate) | 15.5 mM (for NNAL N-glucuronidation, analogous) |
| Vmax/Km (normalized) | Highest among tested UGTs | Lower catalytic efficiency |
| Expression in liver | ~26% higher than UGT1A4 | Lower than UGT2B10 |
UGT2B10 is expressed at higher levels in normal human liver tissue compared to UGT1A4, supporting its physiological relevance in the formation of this compound.
Summary of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Chemical Synthesis | Multi-step organic synthesis with protection/deprotection and HPLC purification | Enables preparation of pure standards; rotamer separation possible | Low overall yield; labor-intensive |
| Enzymatic Glucuronidation | Use of recombinant UGT enzymes or liver microsomes with UDPGA | High specificity; mimics in vivo metabolism; scalable | Requires enzyme expression systems; substrate availability |
Research Findings and Applications
- The chemically synthesized this compound serves as an analytical standard for detecting and quantifying this metabolite in biological samples, aiding in tobacco exposure and carcinogen metabolism studies.
- Enzymatic glucuronidation studies elucidate the detoxification pathways of tobacco carcinogens and identify UGT2B10 as a key enzyme, which could be a target for modulating carcinogen metabolism and risk assessment.
- The partial separation of rotamers by HPLC provides insights into the stereochemistry and intramolecular interactions of the glucuronide, relevant for understanding its biological behavior and stability.
Chemical Reactions Analysis
Types of Reactions
N’-Nitrosonornicotine-N-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the nitroso group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of nitrosonornicotine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrosonornicotine derivatives
Scientific Research Applications
Toxicological Research
N'-Nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products. Its glucuronide derivative, NNN-Glucuronide, plays a crucial role in understanding the metabolism and detoxification processes of NNN in the human body.
- Biotransformation Studies : NNN-Glucuronide serves as a biomarker for exposure to NNN. Studies have shown that the formation of glucuronides is a primary pathway for the detoxification of many xenobiotics, including NNN. Research indicates that the presence of this compound in biological samples can be indicative of tobacco use and potential cancer risk .
- In Vivo Studies : Animal studies have demonstrated that NNN-Glucuronide can influence the pharmacokinetics of NNN, affecting its bioavailability and toxicity. Understanding these interactions helps elucidate the mechanisms behind tobacco-induced carcinogenesis .
Analytical Chemistry
This compound has essential applications in analytical chemistry, particularly in method development for detecting tobacco-related compounds.
- Method Development : The compound is utilized in developing analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying NNN and its metabolites in biological fluids . This is critical for both clinical studies and epidemiological research.
- Quality Control : In pharmaceutical settings, NNN-Glucuronide is employed in quality control processes for products containing nicotine or tobacco extracts. Its detection ensures that products meet safety standards regarding carcinogenic impurities .
Public Health Implications
Given its role as a metabolite of a known carcinogen, this compound has significant implications for public health research and policy.
- Biomonitoring : The measurement of NNN-Glucuronide levels in populations can serve as an effective biomonitoring tool to assess exposure to tobacco carcinogens. This data is vital for epidemiological studies linking tobacco use to cancer incidence .
- Regulatory Frameworks : Understanding the metabolism of NNN through its glucuronide form aids regulatory agencies in establishing guidelines for tobacco product safety and public health recommendations.
Case Studies
Several case studies highlight the importance of this compound in research:
- Case Study 1 : A study published in Cancer Epidemiology Biomarkers & Prevention examined the levels of NNN-Glucuronide in urine samples from smokers and non-smokers. The findings indicated significantly higher levels in smokers, correlating with increased cancer risk .
- Case Study 2 : Research conducted by Tiano et al. focused on the metabolic pathways of NNN, demonstrating that glucuronidation is a major route for detoxification. This study provided insights into how genetic variations might influence individual susceptibility to tobacco carcinogens .
Mechanism of Action
The mechanism of action of N’-Nitrosonornicotine-N-b-D-glucuronide involves its interaction with glycan structures. The compound binds to specific glycan receptors, facilitating the study of glycan-protein interactions. The glucuronide moiety enhances its solubility and bioavailability, making it a valuable tool in biochemical assays .
Comparison with Similar Compounds
Nicotine N-Glucuronide
- Parent Compound : Nicotine, a tobacco alkaloid.
- Structure : Quaternary N-glucuronide, with glucuronic acid conjugated to the pyrrolidine nitrogen of nicotine .
- Biological Role: Major urinary metabolite accounting for 3–5% of nicotine clearance.
- Key Difference: While both are tobacco-related N-glucuronides, NNN-Glucuronide is derived from a carcinogenic nitrosamine, whereas nicotine glucuronide originates from a non-carcinogenic precursor.
Cotinine N-β-D-Glucuronide
Amitriptyline N-Glucuronide
Norfluoxetine N-β-D-Glucuronide
- Parent Compound: Norfluoxetine, an active metabolite of fluoxetine (antidepressant).
- Structure : N-glucuronide conjugate at the secondary amine .
Comparison with O-Glucuronides
Acetaminophen D-Glucuronide
- Parent Compound: Acetaminophen (analgesic).
- Structure: O-glucuronide conjugated to the phenolic hydroxyl group .
- Biological Role: Major detoxification pathway (40–67% of acetaminophen metabolism). Unlike NNN-Glucuronide, O-glucuronidation is more common and involves different UGT isoforms (e.g., UGT1A1/1A6) .
Hesperetin 3'-Glucuronide
- Parent Compound: Hesperetin (flavonoid).
- Structure : O-glucuronide at the 3'-hydroxyl group .
- Biological Role: Modulates bioavailability of dietary flavonoids. No association with carcinogen metabolism, unlike NNN-Glucuronide .
Metabolic and Toxicological Significance
Metabolic Pathways
- NNN-Glucuronide : Formed primarily in the liver by UGT2B10 and UGT2B7. Its low detoxification efficiency (evidenced by high free NNN in smokers) correlates with esophageal cancer risk .
- Nicotine/Cotinine Glucuronides: Formed by UGT2B10 and UGT1A4, reflecting metabolic competence rather than carcinogen detoxification .
Species Specificity
- Amitriptyline/Norfluoxetine Glucuronides: Observed across species, highlighting divergent detoxification mechanisms for drugs vs. carcinogens .
Analytical and Structural Data
Table 1: Structural Comparison of Selected Glucuronides
| Compound | Parent Compound | Conjugation Site | Conjugate Type | Biological Role |
|---|---|---|---|---|
| NNN-Glucuronide | NNN (carcinogen) | N-atom | Tertiary* | Carcinogen detoxification biomarker |
| Nicotine N-Glucuronide | Nicotine | N-atom | Quaternary | Nicotine metabolism biomarker |
| Cotinine N-Glucuronide | Cotinine | N-atom | Quaternary | Tobacco exposure biomarker |
| Acetaminophen Glucuronide | Acetaminophen | O-atom | O-glucuronide | Drug detoxification |
*Assumed based on NNN’s structure; exact classification requires NMR validation.
Biological Activity
N'-Nitrosonornicotine-N-b-D-glucuronide (NNN-Gluc) is a metabolite of N'-Nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine. NNN is recognized for its carcinogenic properties, particularly in relation to esophageal cancer. The glucuronidation of NNN to form NNN-Gluc is a crucial metabolic pathway that influences its biological activity and toxicity. This article explores the biological activity of NNN-Gluc, including its formation, detection, and implications for human health.
Formation and Metabolism
NNN is formed during the nitrosation of nicotine and is present in both unburned tobacco and cigarette smoke. Upon exposure, NNN undergoes metabolic conversion primarily through glucuronidation, resulting in NNN-Gluc. This process enhances the solubility of NNN, facilitating its excretion via urine.
Table 1: Metabolic Pathways of NNN
| Compound | Formation | Biological Activity |
|---|---|---|
| N'-Nitrosonornicotine (NNN) | Nitrosation of nicotine | Carcinogenic, linked to esophageal cancer |
| This compound (NNN-Gluc) | Glucuronidation of NNN | Reduced toxicity compared to parent compound |
Detection in Biological Samples
Research has demonstrated the presence of NNN and its glucuronide forms in various biological matrices, including urine and toenails. A study quantified urinary biomarkers of exposure to NNN among smokers and users of nicotine replacement therapies (NRTs). It was found that urinary total NNN levels remained significant even after cessation of smoking, indicating potential endogenous formation or re-exposure through other means.
Case Study: Urinary Biomarkers
In a study involving 34 participants who used nicotine gum or lozenges, urinary total NNN levels were measured at multiple time points post-cessation. Results indicated that 38% of participants had comparable or elevated levels of total NNN compared to baseline measurements after quitting smoking, suggesting ongoing exposure or metabolism issues related to nicotine replacement therapy .
Biological Activity and Toxicity
The biological activity of NNN-Gluc is significantly less toxic than that of its parent compound, NNN. However, it still poses potential health risks due to its ability to form reactive metabolites that may interact with cellular macromolecules. The cytotoxicity and potential genotoxicity of these metabolites have been subjects of ongoing research.
Table 2: Comparative Toxicity
| Compound | IC50 (μM) | Toxicological Effects |
|---|---|---|
| N'-Nitrosonornicotine (NNN) | <10 | Cytotoxic to various cell lines |
| This compound (NNN-Gluc) | >100 | Significantly lower cytotoxic effects |
Implications for Human Health
The presence of NNN-Gluc in biological fluids serves as a biomarker for tobacco exposure and highlights the need for further research into its long-term effects on health. Understanding the dynamics between NNN and its glucuronide can aid in developing strategies for reducing tobacco-related carcinogenic risks.
Q & A
Basic Research Questions
Q. What are the optimal methods for quantifying NNN-N-glucuronide in biological samples such as urine?
- Methodological Answer : Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard. Key parameters include transitions for precursor-to-product ions (e.g., 286 → 201 for NNN and its glucuronide), deuterated internal standards for calibration, and solid-phase extraction (SPE) to reduce matrix effects. Validation should cover linearity (e.g., 25–4000 ng/mL), accuracy (>90%), and precision (<15% CV) . Urinary total NNN (free + glucuronide) requires enzymatic hydrolysis with β-glucuronidase to assess detoxification ratios .
Q. How should researchers prepare biological samples to minimize degradation of NNN-N-glucuronide during storage?
- Methodological Answer : Store samples at -20°C immediately after collection to preserve stability. Use inert gas purging (e.g., nitrogen) for solvent preparation to prevent oxidation. For long-term storage, lyophilization or addition of stabilizers (e.g., ascorbic acid) can inhibit nitrosamine formation .
Q. What statistical approaches are recommended for analyzing associations between NNN-N-glucuronide levels and cancer risk?
- Methodological Answer : Use multivariable logistic regression adjusted for confounders (e.g., smoking intensity, cotinine levels). Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) in multiple testing, ensuring a balance between Type I and Type II errors. Odds ratios (ORs) with 95% confidence intervals (CIs) should be stratified by tertiles of exposure .
Advanced Research Questions
Q. How do inter-individual variations in glucuronidation efficiency impact the interpretation of NNN-N-glucuronide as a biomarker?
- Methodological Answer : Characterize UDP-glucuronosyltransferase (UGT) polymorphisms (e.g., UGT2B10/2B17) using human liver microsomes or recombinant enzymes. Compare metabolic rates in vitro (e.g., Km and Vmax values) with urinary glucuronide ratios in vivo. Confounding factors like nicotine replacement therapy (NRT) may induce endogenous NNN formation, necessitating longitudinal studies with repeated biomarker measurements .
Q. What experimental designs can address discrepancies in NNN-N-glucuronide’s role in esophageal carcinogenesis across species?
- Methodological Answer : Use transgenic rodent models (e.g., CYP2A6-humanized mice) to mimic human metabolism. Measure DNA adducts (e.g., pyridyloxobutyl-DNA) via LC-MS/MS in target tissues. Combine with dose-response studies comparing NNN exposure levels in smokers versus animal models to reconcile epidemiological and mechanistic data .
Q. What challenges arise in synthesizing NNN-N-glucuronide for analytical standards, and how can they be mitigated?
- Methodological Answer : Key challenges include regioselective glucuronidation and protecting group strategies. Enzyme-assisted synthesis with human UGT isoforms ensures correct stereochemistry. For chemical synthesis, use Teoc (2-(trimethylsilyl)ethyl carbamate) protection on the amine, followed by coupling with acetobromo-α-D-glucuronic acid methyl ester and deprotection with TBAF (tetrabutylammonium fluoride) .
Q. How can researchers differentiate exogenous NNN exposure (tobacco) from endogenous nitrosation in clinical studies?
- Methodological Answer : Conduct controlled NRT (nicotine gum/lozenge) trials in abstinent smokers. Monitor urinary total NNN pre- and post-NRT. Endogenous formation is indicated if post-cessation levels exceed baseline. Isotope-labeled NNN tracers (e.g., ¹⁵N-NNN) can quantify contribution from nitrosation of nornicotine .
Q. What in vitro models best replicate NNN-N-glucuronide’s metabolic pathways in humans?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
